1-Methylpiperidine-3,4-dicarboxylic acid
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Overview
Description
1-Methylpiperidine-3,4-dicarboxylic acid is a heterocyclic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of two carboxylic acid groups at the 3 and 4 positions and a methyl group at the 1 position. It is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylpiperidine-3,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methylpiperidine with maleic anhydride followed by hydrolysis can yield the desired compound. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously removed, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
1-Methylpiperidine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid groups can yield alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups such as esters or amides. Reagents like thionyl chloride or phosphorus pentachloride are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in dichloromethane at reflux temperature.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Esters or amides.
Scientific Research Applications
1-Methylpiperidine-3,4-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methylpiperidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with only one nitrogen atom and no carboxylic acid groups.
1-Methylpiperidine-4-carboxylic acid: Similar structure but with only one carboxylic acid group.
Pyridine: A six-membered ring with one nitrogen atom but no carboxylic acid groups.
Uniqueness
1-Methylpiperidine-3,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and pharmaceutical applications, offering versatility in synthesis and potential biological activities.
Biological Activity
1-Methylpiperidine-3,4-dicarboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by its two carboxylic acid groups and a methyl group, is part of the piperidine family and has been studied for various applications in chemistry and biology.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features:
- Two carboxylic acid groups at positions 3 and 4.
- One methyl group at position 1.
These functional groups contribute to its reactivity and interactions with biological systems.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have reported that it can inhibit the growth of several cancer cell lines, including those from renal cell carcinoma and breast cancer . The mechanism appears to involve the inhibition of specific kinases associated with cancer progression, such as ERK5 .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- It may act as a ligand, binding to receptors or enzymes and modulating their activity.
- The presence of carboxylic acid groups allows for hydrogen bonding and ionic interactions with biological macromolecules.
Study on Anticancer Efficacy
A study assessed the growth inhibition of human renal cell carcinoma (A498) cells using this compound. The compound demonstrated a GI50 value of approximately 22.3 μM , indicating significant anticancer activity compared to control treatments .
Antimicrobial Activity Assessment
In another research effort, the antimicrobial efficacy of this compound was evaluated against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited bacterial growth at concentrations ranging from 50 to 100 μg/mL , highlighting its potential as a lead compound for developing new antibiotics.
Comparative Analysis
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Yes | Yes | Kinase inhibition, receptor binding |
Piperidine | Limited | No | General base properties |
1-Methylpiperidine-4-carboxylic acid | No | Limited | Less reactive due to fewer groups |
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-methylpiperidine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-9-3-2-5(7(10)11)6(4-9)8(12)13/h5-6H,2-4H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
PORXLSYPLHDDAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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